2-(2,5-Dimethoxy-4-methylbenzoyl)-3-methoxybenzoic acid
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Overview
Description
2-(2,5-Dimethoxy-4-methylbenzoyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of methoxy groups and a methyl group attached to the benzene ring, which can influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-4-methylbenzoyl)-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde and 3-methoxybenzoic acid as the primary starting materials.
Condensation Reaction: The aldehyde group of 2,5-dimethoxy-4-methylbenzaldehyde undergoes a condensation reaction with the carboxylic acid group of 3-methoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the industrial synthesis include dichloromethane, dimethyl sulfoxide, and methanol.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxy-4-methylbenzoyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2,5-dimethoxy-4-methylbenzoic acid.
Reduction: Formation of 2-(2,5-dimethoxy-4-methylbenzyl)-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,5-Dimethoxy-4-methylbenzoyl)-3-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxy-4-methylbenzoyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar methoxy and methyl substitution pattern.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): Another psychedelic compound with structural similarities.
Uniqueness
2-(2,5-Dimethoxy-4-methylbenzoyl)-3-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike the psychedelic compounds mentioned, this compound is primarily used in research and industrial applications rather than for its psychoactive effects.
Properties
CAS No. |
51837-72-0 |
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Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-methylbenzoyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C18H18O6/c1-10-8-15(24-4)12(9-14(10)23-3)17(19)16-11(18(20)21)6-5-7-13(16)22-2/h5-9H,1-4H3,(H,20,21) |
InChI Key |
QJHGUZVRAWHNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)C2=C(C=CC=C2OC)C(=O)O)OC |
Origin of Product |
United States |
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